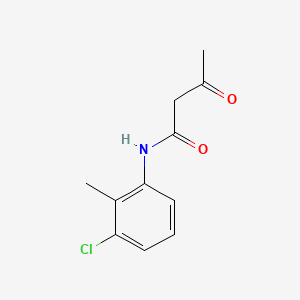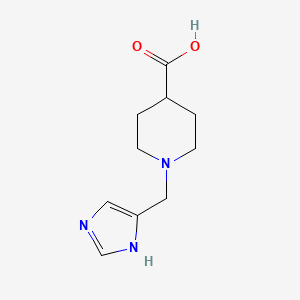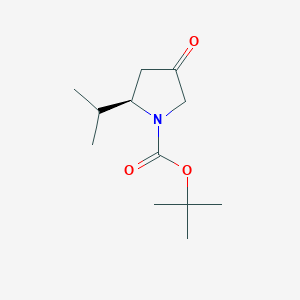
2-(4-Formylphenoxy)-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formylphenoxy)-N-2-pyridinylacetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a pyridinylacetamide moiety
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are organic compounds well known for their biological activity, particularly their antibiotic properties . They are privileged scaffolds for the preparation of a vast range of antibiotics, including penicillins, cephalosporins, monobactams, and carbacephems .
Mode of Action
The compound’s mode of action involves a diastereoselective ketene-imine cycloaddition reaction . This reaction occurs between 2-(4-formylphenoxy) acetic acid and an imine using NEt3 as a base and p-toluensulfonyl chloride . This process affords the target aldehyde-functionalized β-lactams in high yields, showing only cis geometry .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of β-lactams . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of β-lactam derivatives . These derivatives have a wide range of antibiotic properties, making them valuable in the treatment of various bacterial infections .
Result of Action
The result of the compound’s action is the production of aldehyde-functionalized β-lactams . These β-lactams have antibiotic properties and can be used in the treatment of various bacterial infections . The compound’s action thus has significant implications for the development of new antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide typically involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Formylphenoxy)-N-2-pyridinylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-N-2-pyridinylacetamide.
Reduction: 2-(4-Hydroxymethylphenoxy)-N-2-pyridinylacetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Formylphenoxy)-N-2-pyridinylacetamide has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a pyridinyl group.
4,5-Diphenylimidazole-N-phenylacetamide: Contains an imidazole ring and phenyl groups.
Pyridine-substituted thiazole hybrids: Feature a thiazole ring and pyridine substitution.
Uniqueness
2-(4-Formylphenoxy)-N-2-pyridinylacetamide is unique due to the presence of both a formyl group and a pyridinylacetamide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUHKGWMCRLFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350746 |
Source


|
| Record name | ST002573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329211-31-6 |
Source


|
| Record name | ST002573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














